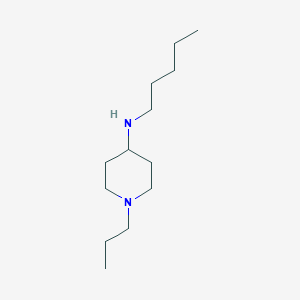

N-pentyl-1-propylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-pentyl-1-propylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-3-5-6-9-14-13-7-11-15(10-4-2)12-8-13/h13-14H,3-12H2,1-2H3 |

InChI Key |

LBCQLRBGCHZMLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CCN(CC1)CCC |

Origin of Product |

United States |

The Significance of Piperidine Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) ring is a highly versatile and valuable building block in drug design, present in numerous FDA-approved drugs. nih.govgoogle.com Its significance stems from several key features. The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.govacs.org Furthermore, the nitrogen atom can be readily substituted, and the carbon atoms of the ring can be functionalized, offering a high degree of structural diversity. nih.gov

This structural versatility has enabled the incorporation of the piperidine scaffold into drugs targeting a wide range of conditions. These include, but are not limited to, antipsychotics, analgesics, antihistamines, and anti-cancer agents. mdpi.comresearchgate.net The ability of the piperidine nucleus to modulate physicochemical properties such as lipophilicity and basicity is another critical factor in its success, as these properties are key determinants of a drug's pharmacokinetic profile. nih.gov

An Overview of N Pentyl 1 Propylpiperidin 4 Amine Within Piperidine Derivatives

N-pentyl-1-propylpiperidin-4-amine is a disubstituted piperidine (B6355638) derivative. It features a propyl group attached to the piperidine nitrogen (N1 position) and a pentylamino group at the 4-position of the piperidine ring. While specific research on this compound is limited in publicly available scientific literature, its structure places it within the broader class of N-alkyl-4-aminopiperidines, a group of compounds that has garnered interest for various biological activities.

The synthesis of related N-alkyl-4-aminopiperidines typically involves a few key synthetic strategies. One common method is the reductive amination of an N-substituted-4-piperidone with the desired amine. nih.govbiomedpharmajournal.org Alternatively, coupling reactions can be employed to attach the amino group to the 4-position of a pre-functionalized piperidine ring.

The biological potential of N-alkyl-4-aminopiperidines can be inferred from studies on analogous compounds where the nature of the alkyl groups on both the piperidine nitrogen and the 4-amino group are varied. For instance, research into related 4-aminopiperidine (B84694) derivatives has revealed their potential as antifungal agents, N-type calcium channel blockers for pain management, and even as agents with activity against tuberculosis. nih.govnih.gov The specific combination of a propyl group at the N1-position and a pentylamino group at the 4-position in this compound suggests a compound with a moderate level of lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Research Trajectory and Unexplored Avenues for N Pentyl 1 Propylpiperidin 4 Amine

Given the scarcity of direct research on N-pentyl-1-propylpiperidin-4-amine, its research trajectory is largely uncharted. However, based on the activities of structurally similar compounds, several promising avenues for future investigation can be proposed.

Table 1: Potential Areas of Investigation for this compound and Related Analogues

| Research Area | Rationale Based on Analogous Compounds | Potential Target |

| Antifungal Activity | Derivatives of 4-aminopiperidine (B84694) have shown efficacy against various fungal strains. | Fungal cell membrane or specific enzymes |

| Analgesic Properties | N-alkyl-4-aminopiperidines have been investigated as N-type calcium channel blockers, a target for pain therapeutics. | N-type calcium channels |

| Antimicrobial Activity | The piperidine (B6355638) scaffold is present in various antibacterial agents. | Bacterial cell wall synthesis or other essential bacterial enzymes |

| Central Nervous System (CNS) Activity | The lipophilicity of the compound may allow it to cross the blood-brain barrier, suggesting potential for CNS applications. | Neurotransmitter receptors or transporters |

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would involve in vitro screening against a panel of biological targets to identify potential therapeutic applications. Structure-activity relationship (SAR) studies, where the propyl and pentyl groups are systematically modified, would be crucial to optimize potency and selectivity for any identified biological activity.

Furthermore, a thorough investigation of its physicochemical properties, such as solubility, pKa, and logP, would provide valuable insights into its drug-likeness and guide further development efforts. The exploration of this and other novel piperidine derivatives holds the potential to uncover new chemical entities with significant therapeutic value.

An in-depth analysis of the synthetic pathways leading to this compound and its related analogs reveals a variety of chemical strategies. These methods focus on the construction of the core piperidine ring and its subsequent functionalization.

In Vitro Pharmacological and Biological Evaluation of N Pentyl 1 Propylpiperidin 4 Amine and Its Derivatives

Receptor Binding and Ligand-Target Interaction Studies

Opioid Receptor Binding Affinities and Selectivity Profiles

The interaction of piperidine (B6355638) derivatives with opioid receptors is a significant area of research. Studies on various N-substituted piperidines have revealed their potential as potent and selective opioid receptor ligands. For instance, N-phenylpropylnormorphine has demonstrated high affinity and selectivity for the μ-opioid receptor (MOR), acting as a potent agonist with a Ki value of 0.93 nM, which is seven times higher than that of morphine. researchgate.net The N-substituent plays a crucial role in determining the binding affinity and functional activity at opioid receptors. Research has shown that N-phenethyl substitution on morphinans can lead to increased MOR binding affinity and functional potency. researchgate.net

The structural features of the piperidine ring and its substituents are critical for opioid receptor interaction. For example, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines with N-methyl and N-phenylpropyl substituents have been identified as non-selective opioid antagonists. researchgate.net The presence of both 3- and 4-methyl groups on the piperidine ring contributes to their antagonist potency. researchgate.net

Furthermore, the design of bifunctional ligands targeting multiple opioid receptors has been explored. A 6,8-disubstituted tetrahydroquinoline (THQ) analog demonstrated a balanced binding affinity for both MOR and δ-opioid receptors (DOR), highlighting the potential for developing ligands with mixed receptor profiles. umich.edu The affinity and selectivity of these compounds are often evaluated through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound. nih.govnih.gov For example, a study uniformly assessed the binding constants of 19 opioid drugs at the human MOR, providing a comparative ranking of their potencies. nih.gov

Table 1: Opioid Receptor Binding Affinities of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| N-phenylpropylnormorphine | µ (MOR) | 0.93 | Potent Agonist |

| MP1207 | µ (MOR) | 0.39 | G protein biased agonist |

| MP1207 | κ (KOR) | 0.39 | G protein biased agonist |

| MP1207 | δ (DOR) | 60.1 | - |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | δ (DOR) | 0.87 (IC50) | Full Agonist |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | µ (MOR) | 4370 (µ/δ selectivity) | - |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | κ (KOR) | 8590 (κ/δ selectivity) | - |

Histamine (B1213489) H3 Receptor Ligand Characterization

A series of piperidine-based compounds have been identified as high-affinity ligands for the histamine H3 receptor (H3R). nih.govacs.org The piperidine moiety is a key structural feature for achieving dual activity at both H3 and sigma-1 receptors. nih.govacs.org For instance, compound KSK68, which contains a 4-pyridylpiperidine core, exhibits high affinity for both H3 and σ1 receptors, while its piperazine (B1678402) counterpart, KSK67, is highly selective for the H3R. nih.govacs.org This highlights the critical role of the piperidine nitrogen in σ1 receptor binding.

Radioligand binding assays using cells stably expressing the human H3R are commonly employed to determine the binding affinities (Ki) of these compounds. Many of the synthesized piperidine derivatives show high affinity for H3Rs, with Ki values often below 100 nM. acs.org The H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system and acts as an auto- and heteroreceptor, regulating the release of histamine and other neurotransmitters. nih.govnih.gov This modulation of various neurotransmitter systems, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin (B10506), makes H3R antagonists a potential therapeutic target for several CNS disorders. nih.gov

Table 2: Histamine H3 Receptor Binding Affinities of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Notes |

|---|---|---|---|

| KSK68 | High Affinity | High Affinity | Dual H3/σ1 receptor ligand |

| KSK67 | High Affinity | Low Affinity | Selective H3R ligand (piperazine analog) |

| Compound 12 | 7.7 | 4.5 | Dual H3/σ1 receptor activity |

| KSK94 | 7.9 | 2958 | Selective H3R ligand (piperazine analog) |

| JNJ-5207852 | 0.6 | - | Potent H3 antagonist |

Sigma-1 Receptor Modulation and Dual H3/Sigma-1 Receptor Activity

Several piperidine derivatives have been shown to modulate the sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein located in the endoplasmic reticulum. nih.govnih.gov The piperidine moiety has been identified as a crucial structural element for dual activity at both the histamine H3 and sigma-1 receptors. nih.govacs.org This dual activity is exemplified by compounds like KSK68, which possesses a piperidine core and exhibits high affinity for both receptor types. nih.govacs.org In contrast, its piperazine analog, KSK67, is highly selective for the H3 receptor, indicating the importance of the piperidine structure for sigma-1 receptor interaction. nih.govacs.org

Further studies have led to the identification of potent sigma-1 receptor ligands, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), which has been shown to modulate NMDA-evoked nitric oxide production in vivo. nih.gov The interaction of these ligands with the sigma-1 receptor can be reversed by selective sigma-1 receptor antagonists, suggesting an agonistic mode of action at this receptor. nih.gov The affinity of these compounds for sigma receptors is typically determined through in vitro binding assays. acs.org The development of dual H3/σ1 receptor ligands is a promising strategy for conditions where the modulation of both targets could offer synergistic therapeutic benefits. nih.govresearchgate.netnih.gov

Table 3: Sigma-1 Receptor and Dual H3/Sigma-1 Receptor Activity of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | σ1R Ki (nM) | hH3R Ki (nM) | Activity Profile |

|---|---|---|---|

| KSK68 | High Affinity | High Affinity | Dual H3/σ1 Antagonist |

| KSK67 | Low Affinity | High Affinity | Selective H3R Ligand |

| Compound 12 | 4.5 | 7.7 | Dual H3/σ1 Ligand |

| KSK94 | 2958 | 7.9 | Selective H3R Ligand |

| PPBP | Potent Ligand | - | σ1R Agonist |

Serotonin (5-HT4 and 5-HT7) Receptor Agonist/Antagonist Properties

The 5-HT7 receptor, a Gs-coupled GPCR, has been a focus of research for its role in various central nervous system processes. nih.govwikipedia.org Several piperidine-containing compounds have been identified as potent and selective antagonists of the 5-HT7 receptor. One such example is SB-269970, which has been instrumental in characterizing the pharmacological functions of this receptor. nih.govresearchgate.net The antagonist properties of these ligands are often evaluated by their ability to block the effects of 5-HT7 receptor agonists. nih.gov

Some dual-target ligands have also been developed. For instance, SYA0340 and its enantiomers have been identified as dual 5-HT1A and 5-HT7 receptor ligands. researchgate.net Functional assays revealed that while both enantiomers act as agonists at the 5-HT1A receptor, they exhibit antagonist properties at the 5-HT7 receptor, with one enantiomer showing significantly higher potency. researchgate.net The constitutive activity of the 5-HT7 receptor, which can be modulated by inverse agonists, adds another layer of complexity to its pharmacology. nih.gov The development of selective 5-HT7 receptor ligands, both agonists and antagonists, is crucial for understanding the therapeutic potential of targeting this receptor. nih.gov

While the provided information heavily focuses on the 5-HT7 receptor, the interaction of N-pentyl-1-propylpiperidin-4-amine and its derivatives with the 5-HT4 receptor remains an area for further investigation.

Table 4: Serotonin 5-HT7 Receptor Activity of Selected Ligands This table is interactive. You can sort and filter the data.

| Compound | Receptor | Functional Activity | Potency (IC50/EC50, nM) |

|---|---|---|---|

| SB-269970 | 5-HT7 | Antagonist | Ki = 1.25 |

| SYA0340-P1 | 5-HT1A | Agonist | EC50 = 1.12 |

| SYA0340-P1 | 5-HT7 | Antagonist | IC50 = 32.1 |

| SYA0340-P2 | 5-HT1A | Agonist | EC50 = 2.21 |

| SYA0340-P2 | 5-HT7 | Antagonist | IC50 = 277 |

Dopamine Receptor (D2, D4) Ligand Interactions

Piperidine and piperazine derivatives have been extensively studied as ligands for dopamine D2 and D4 receptors. nih.govnih.gov Certain 1,4-disubstituted aromatic piperidines and piperazines exhibit high selectivity for the D4 receptor. nih.gov The interaction of these ligands with the D4 receptor is influenced by an aromatic microdomain within the receptor's transmembrane segments. nih.gov

The enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine have shown significant differences in their affinity and selectivity for the D4 receptor. The (R)-enantiomer displayed a six-fold higher affinity for D4 receptors compared to the (S)-enantiomer and was highly selective over D2 and D3 receptors. nih.gov This highlights the stereochemical requirements for potent and selective D4 receptor binding.

In the context of D2 receptors, modification of a partial D2 agonist led to the development of functional D2 antagonists with fast-off kinetics. nih.gov One such compound, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), binds competitively with low affinity to the D2 receptor. nih.gov Some piperidine-based ligands have been designed as D4 receptor antagonists with potential applications in treating conditions like glioblastoma. mdpi.com Radioligand binding assays are crucial for determining the affinity of these compounds for D2 and D4 receptor subtypes. researchgate.net

Table 5: Dopamine Receptor Binding Affinities of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | D4 | High | >25,000-fold vs D2/D3 |

| (S)-3-(3,4-dimethylphenyl)-1-propylpiperidine | D4 | Moderate | ~100-fold less selective than (R)-enantiomer |

| Pridopidine | D2 | Low Affinity | Functional Antagonist |

| Compound 16 | D4 | pKi = 8.79 | 2239-fold vs D2 |

Muscarinic M1 Receptor Allosteric Modulation

The muscarinic M1 acetylcholine receptor (M1 mAChR) is a G-protein-coupled receptor highly expressed in brain regions associated with cognition and memory. nih.gov Allosteric modulation of the M1 receptor has emerged as a promising therapeutic strategy for cognitive deficits. nih.govnih.gov Positive allosteric modulators (PAMs) bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, acetylcholine. nih.gov This can lead to enhanced receptor function with greater subtype selectivity compared to orthosteric agonists. nih.gov

While direct evidence for this compound as a muscarinic M1 receptor allosteric modulator is not explicitly detailed in the provided search results, the broader class of piperidine-containing compounds has been explored in this context. The development of selective M1 allosteric modulators is a significant area of research. nih.gov For example, N-desmethylclozapine (NDMC) is an M1 allosteric agonist that potentiates NMDA receptor currents. nih.gov The discovery of subtype-specific allosteric modulators has significantly advanced the understanding of the physiological roles of muscarinic receptor subtypes. nih.gov Further investigation is needed to determine if this compound or its derivatives possess M1 allosteric modulatory properties.

Enzyme Inhibition and Activation Assays

The interaction of N-substituted piperidine derivatives with various enzymes is a critical area of research to determine their therapeutic potential. This section explores the inhibitory and modulatory effects of these compounds on key enzymes involved in cancer and drug metabolism.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. acs.org Research has focused on developing potent PARP inhibitors based on various chemical scaffolds, including piperidine-based benzamide (B126) derivatives. nih.gov

A study focused on the design and synthesis of novel piperidine-based benzamide derivatives identified compounds with significant PARP-1 inhibitory activity. nih.gov Two such derivatives, 6a and 15d , demonstrated potent inhibition of PARP-1 with IC₅₀ values of 8.33 nM and 12.02 nM, respectively. nih.gov These findings highlight the potential of the piperidine scaffold in the development of effective PARP inhibitors for cancer treatment. acs.orgnih.gov The inhibitory activity of these compounds is comparable to the reference drug Olaparib. rsc.org

| Compound | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|

| 6a | 8.33 | nih.gov |

| 15d | 12.02 | nih.gov |

| Olaparib (Reference) | 30.38 | rsc.org |

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics, including many drugs. The 4-aminopiperidine (B84694) moiety is a common structural feature in many therapeutic agents, and its metabolism is primarily catalyzed by CYP enzymes, with CYP3A4 being a major contributor to its N-dealkylation. nih.gov

The metabolism of drugs containing the 4-aminopiperidine structure often involves N-dealkylation, a reaction initiated by the binding of the substrate to the active site of the P450 enzyme. nih.gov Theoretical studies have suggested that the 4-amino group of these piperidine derivatives can form a hydrogen bond with the serine 119 residue in the active site of CYP3A4, positioning the molecule for catalysis. nih.gov The reactivity of the α-carbon hydrogens on the side chain also influences the direction of metabolism. nih.gov In the context of N-alkyl piperidines, studies on N-alkyl piperazine derivatives have shown that the length of the alkyl chain can influence the interaction with CYP isoforms. For instance, a propyl piperazine analog showed better potency and reduced CYP2D6 activity compared to other alkyl chain lengths. nih.gov

In Vitro Cellular Activity Studies

The cellular effects of N-substituted piperidine derivatives are of significant interest for their potential applications in oncology and infectious diseases. This section reviews their antiproliferative, antileukemic, and antimicrobial activities, as well as their ability to induce programmed cell death.

Numerous studies have demonstrated the antiproliferative and antileukemic potential of piperidine derivatives. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and evaluated for their anticancer effects. nih.gov Among them, compound 3a , which features nitro and fluoro substitutions on the phenyl ring, was found to be the most active, inhibiting the growth of human leukemia cell lines K562 and Reh at low concentrations. nih.govconsensus.app

In another study, novel piperidine-based benzamide derivatives, 6a and 15d , which also showed potent PARP-1 inhibition, exhibited significant antiproliferative effects against the MDA-MB-436 breast cancer cell line with IC₅₀ values of 8.56 µM and 6.99 µM, respectively. nih.gov Furthermore, a novel piperidine derivative, DTPEP , has been shown to induce G0/G1 cell cycle arrest in MDA-MB-231 breast cancer cells. nih.gov

| Compound/Derivative | Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3a | K562 (Leukemia) | Growth Inhibition | Low Concentration | nih.govconsensus.app |

| 3a | Reh (Leukemia) | Growth Inhibition | Low Concentration | nih.govconsensus.app |

| 6a | MDA-MB-436 (Breast Cancer) | Antiproliferative | 8.56 | nih.gov |

| 15d | MDA-MB-436 (Breast Cancer) | Antiproliferative | 6.99 | nih.gov |

| DTPEP | MDA-MB-231 (Breast Cancer) | G0/G1 Arrest | Not specified | nih.gov |

The piperidine scaffold is also a component of molecules with potential antimicrobial properties. While direct studies on this compound are scarce, research on related structures provides insights into their potential efficacy. For example, indolyl derivatives containing aminoguanidinium moieties have shown potent antibacterial activities against a range of bacteria, including Klebsiella pneumoniae. nih.gov One such compound, 4P , demonstrated rapid bactericidal activity against resistant K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL. nih.gov

Additionally, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net The derivative without substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position showed higher activity. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 4P (Indolyl derivative) | Klebsiella pneumoniae (resistant) | Bactericidal | 4 | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | Antibacterial | Not specified | researchgate.net |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | Antibacterial | Not specified | researchgate.net |

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several piperidine derivatives have been shown to induce apoptosis in various cancer cell lines. For example, compound 3a from the (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone series was found to be a potent inducer of apoptosis in human leukemia cells. nih.govconsensus.app

The piperidine-based PARP inhibitors 6a and 15d were also shown to induce apoptosis in HCT116 colon cancer cells by upregulating the expression of the pro-apoptotic protein Bax and cleaved Caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, the piperidine derivative DTPEP induces caspase-dependent apoptosis in MCF-7 and MDA-MB-231 breast cancer cells, engaging both the extrinsic and intrinsic apoptotic pathways. nih.gov

| Compound/Derivative | Cell Line | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| 3a | Human Leukemia Cells | Potent apoptosis induction | nih.govconsensus.app |

| 6a | HCT116 (Colon Cancer) | Upregulation of Bax and cleaved Caspase-3; Downregulation of Bcl-2 | nih.gov |

| 15d | HCT116 (Colon Cancer) | Upregulation of Bax and cleaved Caspase-3; Downregulation of Bcl-2 | nih.gov |

| DTPEP | MCF-7, MDA-MB-231 (Breast Cancer) | Caspase-dependent (extrinsic and intrinsic pathways) | nih.gov |

Structure-Activity Relationship (SAR) Investigations for Piperidine Derivativesnih.govmdpi.com

The therapeutic potential of piperidine-containing compounds is vast, with derivatives showing promise as anticancer, anti-inflammatory, and central nervous system-acting agents. ajchem-a.comresearchgate.net Understanding the relationship between the structure of these derivatives and their biological activity is fundamental for designing more potent and selective molecules. mdpi.com SAR studies explore how changes in a molecule's chemical structure affect its interactions with biological targets, such as receptors and enzymes. nih.govresearchgate.netnih.gov

Impact of N-Substitution (e.g., Pentyl and Propyl Groups) on Biological Activity

The substituent attached to the piperidine nitrogen atom is a critical determinant of biological activity and receptor affinity. acs.org The size, length, and nature of this group can significantly modulate the compound's interaction with the binding pocket of a target protein.

Research on a series of piperidine derivatives targeting sigma (σ) receptors has shown that the nature of the N-substituent is pivotal for affinity. For instance, compounds with a small N-methyl group demonstrated high affinity for the σ₁ receptor. nih.gov In contrast, increasing the size of the substituent to an ethyl group led to a slight increase in σ₁ affinity but also enhanced affinity for the σ₂ subtype, thereby reducing selectivity. nih.gov Further extending the alkyl chain can have varied effects. In a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the nature of the N-4 substituent was critical for dopamine D4 receptor affinity. capes.gov.br

The table below illustrates the effect of N-substitution on the binding affinity (Ki, nM) of piperidine derivatives at sigma receptors, demonstrating the importance of the substituent's nature. nih.gov

| Compound | N-Substituent | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) |

| 18a | Methyl | 7.9 | >1000 |

| 18b | Ethyl | >100 | 148 |

| 19a | Methyl (with phenylpropylamine) | 50 | >1000 |

| 19b | Ethyl (with phenylpropylamine) | >100 | 102 |

Data sourced from a study on 4-(2-aminoethyl)piperidine derivatives. nih.gov

Role of Piperidine Ring Substituents in Receptor Affinity and Selectivity

The piperidine ring itself is a key structural element, and its substitution pattern plays a vital role in determining receptor affinity and selectivity. acs.orgnih.gov It often serves as a central scaffold to correctly orient other pharmacophoric groups for optimal interaction with a biological target. ajchem-a.commdpi.com

Studies have demonstrated that replacing the piperidine ring with a different heterocyclic system, such as a piperazine, can drastically alter the pharmacological profile. For example, in a series of dual H₃/σ₁ receptor ligands, the piperidine moiety was identified as a critical structural feature for high σ₁ receptor activity. acs.orgnih.gov When the piperidine was replaced by a piperazine, the affinity for the σ₁ receptor decreased significantly, while the H₃ receptor affinity was largely maintained. acs.orgnih.gov

The position and nature of substituents on the piperidine ring are also crucial. For instance, in a series of inhibitors for the aldo-keto reductase enzyme AKR1C3, altering the size or polarity of the piperidino ring resulted in a severe loss of activity. researchgate.net Similarly, for certain D₄ and 5-HT₂A receptor ligands, N-(1-arylalkyl-piperidin-4-yl) carboxamides consistently showed higher affinities than their corresponding N-(4-arylalkylamino-piperidin-1-yl) carboxamide analogues, highlighting the importance of the substituent's attachment point and orientation on the piperidine core. nih.gov

Correlation of Molecular Descriptors with In Vitro Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. By correlating these descriptors with in vitro biological activity, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new compounds. clinmedkaz.org

A key molecular descriptor is lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). In the development of inhibitors for Mycobacterium tuberculosis MenA, a primary goal was to reduce the high lipophilicity (cLogP = 7.9) of a lead compound to improve its drug-like properties. nih.gov The subsequent synthesis of analogs aimed to find a balance between inhibitory potency and more favorable lipophilicity. nih.gov

Computational tools and in silico methods are increasingly used to predict the biological activity spectra of new compounds. clinmedkaz.org Molecular dynamics simulations have been used to understand the different binding interactions of piperidine N-substituents within the lipophilic binding pocket of the σ₁ receptor, explaining the observed differences in affinity. nih.gov These simulations can reveal key interactions, such as those with specific amino acid residues (e.g., Leu105, Tyr206), that are responsible for binding affinity. nih.gov Such computational studies, combined with experimental data, provide a powerful approach to rationally design novel piperidine derivatives with desired pharmacological profiles. clinmedkaz.org

The table below shows a comparison of calculated lipophilicity (cLogP) and experimentally determined sigma receptor affinity for selected piperidine derivatives.

| Compound | N-Substituent | cLogP | σ₁ Receptor Affinity (Ki, nM) |

| 4a | Methyl | 2.8 | 7.9 |

| 18a | Methyl | 2.8 | 7.9 |

Data indicating that high lipophilic ligand efficiency can be achieved with piperidine scaffolds. nih.gov

Principles of Medicinal Chemistry and Rational Drug Design Applied to N Pentyl 1 Propylpiperidin 4 Amine

Piperidine (B6355638) Ring as a Privileged Scaffold in Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is considered a "privileged scaffold." researchgate.netnih.gov This designation is due to its frequent appearance in the structures of various pharmaceuticals and biologically active alkaloids. nih.govwikipedia.org Its utility stems from a combination of favorable structural and physicochemical properties that can be strategically manipulated to optimize a molecule's therapeutic potential. researchgate.netthieme-connect.com

Similar to cyclohexane, the piperidine ring adopts a stable chair conformation, which minimizes steric strain. wikipedia.org This conformation is not rigid; the ring possesses significant conformational flexibility, allowing it to present its substituents in various spatial arrangements to effectively bind with diverse biological targets. researchgate.net This adaptability is a key advantage in drug design, as it enables the molecule to find an optimal orientation within a receptor's binding site. nih.gov

The introduction of the piperidine scaffold can enhance a molecule's three-dimensionality, helping it to "escape from flatland"—a concept in medicinal chemistry linked to improving clinical success rates by increasing the saturation of drug candidates. thieme-connect.com This three-dimensional character is crucial for achieving high-affinity and selective interactions with complex biological macromolecules.

The piperidine moiety significantly influences a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. researchgate.netnih.gov Its presence can improve metabolic stability, enhance membrane permeability, and favorably modulate receptor binding affinity. researchgate.net

From a pharmacokinetic standpoint, the piperidine ring can impact a compound's solubility and lipophilicity. thieme-connect.com While the basic nitrogen atom can be protonated to increase aqueous solubility, the hydrocarbon skeleton is lipophilic, aiding in membrane permeation. wikipedia.orgthieme-connect.com Medicinal chemists can fine-tune this balance by adding or modifying substituents on the ring. thieme-connect.com Furthermore, the piperidine scaffold can influence a drug's metabolism; for instance, it has been shown that piperine, a natural product containing a piperidine ring, can inhibit various metabolic enzymes, which can alter the bioavailability of other co-administered drugs. nih.govnih.gov

From a pharmacodynamic perspective, the nitrogen atom of the piperidine ring is often a key pharmacophoric feature. nih.gov At physiological pH, this nitrogen is typically protonated, allowing it to act as a cationic center that can engage in crucial electrostatic interactions with biological targets. thieme-connect.com The scaffold also provides multiple points for substitution, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov

Table 1: Properties of the Piperidine Scaffold in Drug Design

| Property | Description | Implication in Drug Design |

| Scaffold Type | Privileged Scaffold | High potential for biological activity across different targets. researchgate.netnih.gov |

| Conformation | Flexible Chair Conformation | Allows for optimal orientation and fit within diverse receptor binding pockets. researchgate.netwikipedia.org |

| Physicochemical | Modulates Lipophilicity & Basicity | Can be tuned to improve solubility, permeability, and pharmacokinetic profiles. thieme-connect.comthieme-connect.com |

| Pharmacokinetics | Influences ADME | Affects absorption, distribution, metabolism, and excretion; can enhance bioavailability. researchgate.netnih.gov |

| Pharmacodynamics | Key Pharmacophoric Element | The nitrogen atom often participates in key binding interactions like salt bridges. thieme-connect.comnih.gov |

Ligand-Receptor Molecular Interactions in N-pentyl-1-propylpiperidin-4-amine Binding

The specific binding interactions of this compound with a biological target are dictated by its distinct structural features: the piperidine ring, the secondary amine at the 4-position, the N-propyl group, and the N-pentyl group. Based on these features, several key types of molecular interactions can be predicted to play a role in its binding mechanism.

Hydrogen bonds are critical for the specificity of ligand-receptor binding. In this compound, there are two nitrogen atoms that can participate in these interactions.

Secondary Amine (4-position): The amine group at the 4-position (-NH-) possesses one hydrogen atom attached to a nitrogen, making it a potential hydrogen bond donor . The lone pair of electrons on this same nitrogen allows it to also function as a hydrogen bond acceptor .

Piperidine Ring Nitrogen: The tertiary nitrogen atom within the piperidine ring has a lone pair of electrons and can act as a hydrogen bond acceptor .

These potential interactions allow the molecule to form a network of hydrogen bonds with suitable amino acid residues (such as serine, threonine, tyrosine, asparagine, or glutamine) in a receptor's binding site, contributing to binding affinity and orientation.

Electrostatic forces are long-range interactions that are fundamental to the initial recognition and binding between a ligand and its receptor. nih.gov The two nitrogen atoms in this compound are basic and are expected to be protonated at physiological pH (pKa of piperidinium (B107235) ion is ~11.2). wikipedia.org

This protonation confers a positive charge on the molecule, enabling strong electrostatic interactions with negatively charged residues in a binding pocket. nih.gov Specifically, the resulting cation can form a salt bridge —a combination of hydrogen bonding and electrostatic attraction—with the carboxylate side chains of aspartic acid or glutamic acid. Such interactions can be a primary driver of binding affinity for many amine-containing drugs. nih.gov

Hydrophobic interactions occur when nonpolar parts of the ligand are driven out of the aqueous environment to associate with nonpolar regions of the receptor. This compound possesses significant nonpolar character contributed by:

The n-propyl group attached to the piperidine nitrogen.

The n-pentyl group attached to the 4-amino nitrogen.

The methylene (B1212753) (-CH2-) groups of the piperidine ring itself.

Table 2: Predicted Molecular Interactions for this compound

| Structural Feature | Interaction Type | Potential Interacting Partner in Receptor |

| 4-Amino Group (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain carbonyl |

| 4-Amino Nitrogen (lone pair) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Main-chain N-H |

| Piperidine Nitrogen (lone pair) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Main-chain N-H |

| Protonated Amines | Electrostatic / Salt Bridge | Aspartic Acid, Glutamic Acid |

| n-Pentyl & n-Propyl Groups | Hydrophobic | Val, Leu, Ile, Phe, Ala, Met |

| Piperidine Ring (CH2 groups) | Hydrophobic | Val, Leu, Ile, Phe, Ala, Met |

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. thieme-connect.compatsnap.com This rational approach aims to enhance the binding affinity and selectivity of a compound by understanding its interactions with the target protein at a molecular level. For piperidine-containing compounds like this compound, SBDD and virtual screening are instrumental in identifying initial hits and guiding their evolution into potent and selective molecules. thieme-connect.comnih.gov

Virtual screening, a key component of SBDD, involves computationally docking large libraries of compounds into the binding site of a target protein to identify potential binders. schrodinger.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. schrodinger.com For instance, a structure-based virtual screen led to the identification of a piperidinyl-substituted isoxazol-3-ol as a potent inhibitor of fibrinolysis. thieme-connect.com

The success of SBDD is fundamentally dependent on the availability of a high-resolution three-dimensional structure of the target protein, typically obtained through experimental methods like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM). nih.gov In cases where experimental structures are unavailable, homology modeling can be employed to generate a theoretical model of the target protein based on the known structure of a related protein. nih.gov

For piperidine ligands, a variety of target protein structures have been elucidated and utilized in drug design. Notable examples include:

Acetylcholine-Binding Protein (AChBP): As a homolog for the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs), AChBP has been used as a template for studying ligand interactions and identifying novel piperidine-based ligands. nih.gov

Sigma Receptors (σ1 and σ2): The crystal structures of human σ1 and bovine σ2 receptors have provided crucial insights for designing selective ligands. rsc.org These receptors are implicated in various central nervous system (CNS) disorders and cancer. rsc.orgnih.gov The σ1 receptor has a distinctive beta-barrel binding pocket, and understanding its structure is key for designing potent and selective piperidine-based agonists and antagonists. rsc.org

Protease-Activated Receptor 2 (PAR2): The crystal structure of human PAR2 has enabled the study of allosteric inhibitors, including piperidine-containing compounds. nih.gov

Dopamine (B1211576) D2 Receptor (D2R): Understanding the active and inactive state conformations of D2R is crucial for designing both agonists and antagonists, as ligands can show preferential binding to one state over the other, affecting their functional activity. wikipedia.org

The elucidation of these structures allows medicinal chemists to visualize the binding pocket, identify key amino acid residues involved in ligand recognition, and design novel piperidine analogs with improved interactions. rsc.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is used extensively in virtual screening and lead optimization to estimate the strength of interaction, often expressed as a "docking score". nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. schrodinger.com

For piperidine derivatives, docking studies have been instrumental in understanding their binding modes. For example, docking of piperidine-based compounds into the σ1 receptor has revealed the importance of a salt bridge interaction between the protonated piperidine nitrogen and the carboxylate group of residue Glu172. rsc.org Furthermore, π-cation interactions between the charged nitrogen and aromatic residues like Phe107 can also contribute significantly to binding affinity. rsc.org

Scoring Functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. They are a critical component of the docking process. schrodinger.com These functions typically include terms that account for various physical phenomena:

Electrostatic Interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges.

Van der Waals Interactions: Account for shape complementarity between the ligand and the binding site.

Hydrogen Bonding: A key directional interaction that contributes significantly to specificity.

Desolvation Penalties: The energy cost of removing water molecules from the ligand and the protein surface upon binding.

Rotatable Bond Penalty: An entropy penalty for the loss of conformational freedom of the ligand upon binding. schrodinger.com

The accuracy of docking predictions is highly dependent on the quality of the scoring function. Continuous development and refinement of these functions are necessary to improve the prediction of binding affinities and better distinguish active compounds from inactive ones. schrodinger.com

Fragment-Based Drug Design (FBDD) is an alternative approach to traditional high-throughput screening (HTS) for hit identification. mdpi.com FBDD involves screening libraries of small, low-molecular-weight compounds (fragments, typically <300 Da) for weak but efficient binding to the target protein. mdpi.com The key advantage of this method is that fragments, due to their low complexity, can explore chemical space more effectively and often yield hits with higher ligand efficiencies. mdpi.com

Once a fragment hit is identified and its binding mode is determined (usually by X-ray crystallography), it serves as a starting point for optimization. The fragment is then "grown" by adding functional groups to improve interactions with the target, or multiple fragments binding to adjacent sites can be "linked" together to create a more potent molecule. mdpi.com

The piperidine scaffold is a valuable building block in FBDD, particularly for creating three-dimensional (3D) fragments that can probe complex binding sites more effectively than flat, aromatic fragments. rsc.org The synthesis of diverse libraries of regio- and diastereoisomers of substituted piperidines provides a rich source of 3D fragments for screening campaigns. rsc.org A modular synthetic platform that allows for the rapid elaboration of fragment hits in 3D is crucial for the success of FBDD, as it streamlines the optimization process. acs.org The N-benzyl piperidine motif, for instance, is frequently used due to its structural flexibility and ability to form important cation-π interactions with target proteins. nih.gov

Lead Compound Optimization and Bioisosteric Replacements for this compound Analogs

Lead optimization is the iterative process of modifying a promising lead compound, such as an analog of this compound, to improve its pharmacological properties. patsnap.compreprints.org The primary goals are to enhance potency and selectivity, while also optimizing pharmacokinetic characteristics like absorption, distribution, metabolism, and excretion (ADME). patsnap.com This phase is critical for transforming a biologically active molecule into a viable drug candidate. preprints.org

Improving the potency (the concentration of a drug required to produce a specific effect) and selectivity (the degree to which a drug acts on a given site relative to other sites) are paramount in lead optimization. patsnap.com For piperidine-based compounds, several strategies are employed:

Structural Modifications: Adding, removing, or modifying functional groups can exploit specific interactions within the target's binding site to increase affinity. For example, in a series of piperidine-4-carboxamide derivatives, substituting the N-benzylcarboxamide group with different cyclic or linear moieties was explored to modulate affinity for sigma receptors. molbnl.it A tetrahydroquinoline derivative with a 4-chlorobenzyl group on the piperidine nitrogen showed very high σ1 affinity (Ki = 3.7 nM) and a remarkable selectivity ratio of 351 over the σ2 receptor. molbnl.it

Introduction of Chirality: Incorporating chiral centers into the piperidine ring can significantly enhance biological activity and selectivity. thieme-connect.comresearchgate.net The specific stereochemistry of a molecule can lead to a better fit within the chiral environment of a protein's binding site, improving potency and influencing pharmacokinetic properties. researchgate.net For example, introducing a methyl group at the 2-position of a piperidine ring in a series of fibrinolysis inhibitors decreased potency but dramatically increased selectivity over the GABAa receptor. thieme-connect.com

Conformational Constraint: Rigidifying the structure by introducing rings or bulky groups can lock the molecule in its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. The use of spirocyclic, fused, and bridged scaffolds containing the piperidine motif are common strategies. pharmaceutical-business-review.com

The following table showcases how substitutions on the piperidine ring can influence receptor affinity and selectivity.

Table 1: Influence of Piperidine Ring Substitution on Sigma Receptor Affinity Data derived from a study on piperidine-4-carboxamide derivatives.

| Compound ID | Substitution on Piperidine Nitrogen | Substitution on Amide Nitrogen | σ1 Affinity Ki (nM) | σ2 Affinity Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |

|---|---|---|---|---|---|

| 2a | Benzyl | Cyclohexyl | 156 | 3450 | 22 |

| 2k | 4-Chlorobenzyl | 1,2,3,4-Tetrahydroquinolin-7-yl | 3.7 | 1300 | 351 |

| 2m | 4-Fluorobenzyl | 1,2,3,4-Tetrahydroquinolin-7-yl | 9.1 | 1150 | 126 |

Specific chemical reactions are the tools medicinal chemists use to enact the strategies for lead optimization. For piperidine-based scaffolds, a wide range of transformations are available to modulate binding affinity.

Reductive Amination: This is a versatile method for preparing N-substituted piperidines. For example, the synthesis of 4-aminopiperidine (B84694) analogs as HCV assembly inhibitors involved the reductive amination of 4-amino-1-Boc-piperidine with various aldehydes to explore different functionalities. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Buchwald-Hartwig amination are used to form carbon-nitrogen bonds, allowing for the introduction of diverse aryl or heteroaryl groups onto the piperidine nitrogen. acs.org This can be crucial for establishing key interactions with the target protein.

Cyclization Reactions: Intramolecular cyclization reactions are used to create the fused and bridged piperidine systems that provide conformational constraint. nih.govmdpi.com For example, a palladium-catalyzed enantioselective 6-exo aza-Heck cyclization can be used to synthesize chiral piperidines. nih.gov

Bioisosteric Replacements: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing parts of a molecule, like the piperidine ring itself, with a bioisostere is a powerful strategy to improve properties like metabolic stability, solubility, or binding affinity. chemrxiv.org For instance, 2-azaspiro[3.3]heptane and the more recent 1-azaspiro[3.3]heptane have been developed as bioisosteric replacements for the piperidine ring, often leading to improved solubility and metabolic stability. enamine.netresearchgate.net

The following table provides examples of bioisosteric replacements for the piperidine ring and their impact on physicochemical properties.

Table 2: Physicochemical Properties of Piperidine and its Bioisosteres Data derived from a comparative study.

| Compound ID | Core Scaffold | Calculated logP (clogP) | Experimental logD7.4 | Metabolic Stability (% remaining) |

|---|---|---|---|---|

| 57 | Piperidine | 3.7 | 1.6 | Low |

| 58 | 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | Moderate |

| 59 | 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | High |

These chemical transformations, guided by the principles of SBDD and an understanding of structure-activity relationships, allow for the fine-tuning of a lead compound's interaction with its biological target, ultimately leading to the development of optimized drug candidates. patsnap.com

Analytical Methodologies for Research and Quality Control of N Pentyl 1 Propylpiperidin 4 Amine

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating N-pentyl-1-propylpiperidin-4-amine from any starting materials, by-products, or degradation products.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for the analysis of volatile compounds, including amines. However, the analysis of amines like this compound by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor reproducibility. vt.edulabrulez.com To overcome these issues, specialized capillary columns with basic deactivation are often employed. These columns minimize the interaction between the basic amine and active sites on the column surface. gcms.cz

For the quantitative analysis of this compound, a validated GC-FID method would be established. This involves optimizing parameters such as injector temperature, carrier gas flow rate, and the oven temperature program to achieve good resolution and symmetric peak shapes. An internal standard would be used for accurate quantification. Method validation would demonstrate linearity, precision, accuracy, and sensitivity (limit of detection and quantitation). nih.gov

Table 1: Illustrative GC-FID Parameters for Analysis of this compound

| Parameter | Value |

| Column | Capillary column with a specialized stationary phase for amines (e.g., Rtx-Volatile Amine) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temperature 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Split |

| Detector | Flame Ionization Detector (FID) |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the premier technique for trace-level analysis and the identification of metabolites in complex biological matrices. For in vitro studies, such as those investigating the metabolic fate of this compound in liver microsomes, LC-MS/MS is indispensable. mdpi.com

The methodology typically involves a combination of a liquid chromatograph to separate the parent compound from its metabolites, followed by a mass spectrometer to detect and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov The piperidine (B6355638) ring within the structure is a potential site for metabolic modification, such as oxidation. mdpi.com

A typical LC-MS/MS workflow would involve:

Incubation of this compound with a biological matrix (e.g., human liver microsomes).

Extraction of the analytes from the matrix.

Chromatographic separation using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

Detection and structural elucidation using tandem mass spectrometry.

Table 2: Example LC-MS/MS Conditions for In Vitro Metabolite Identification

| Parameter | Value |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 10 minutes |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Product ion scan for fragmentation analysis |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a cornerstone of purity assessment in pharmaceutical and chemical quality control. ptfarm.pl For a compound like this compound, which lacks a strong chromophore, derivatization might be necessary for sensitive UV detection, or alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

The primary goal of an HPLC purity method is to separate the main compound from all potential impurities. The percentage purity is typically determined by the area normalization method, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. The method must be validated to ensure it is specific, linear, accurate, precise, and robust.

Table 3: Representative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Ammonium acetate (B1210297) buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a low wavelength (e.g., 210 nm) or CAD/ELSD |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Research-Grade Purity and Structural Confirmation

Spectroscopic methods are crucial for the unambiguous confirmation of the chemical structure of this compound and for identifying the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pentyl and propyl chains, as well as the piperidine ring. The integration of these signals would correspond to the number of protons in each environment.

For impurity profiling, sensitive NMR experiments can detect and help identify the structure of minor components in a sample. By comparing the spectrum of a test sample to that of a highly pure reference standard, extraneous peaks can be identified. pitt.edu These impurity peaks can then be characterized by their chemical shifts, coupling constants, and through more advanced 2D NMR techniques like COSY and HSQC.

Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Propyl CH₃ | ~0.9 |

| Pentyl CH₃ | ~0.9 |

| Propyl and Pentyl CH₂ groups | 1.2 - 1.6 |

| Piperidine ring protons | 1.5 - 3.0 |

| N-CH₂ (propyl and pentyl) | 2.2 - 2.8 |

| CH-NH | ~2.5 - 3.5 |

| NH | Variable, depends on solvent and concentration |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of this compound, providing definitive confirmation of its chemical formula. For a related compound, N-hexyl-1-propylpiperidin-4-amine (C₁₄H₃₀N₂), the exact mass is a key identifier. nih.gov HRMS is also invaluable for identifying unknown impurities or metabolites, as the exact mass can be used to propose potential elemental formulas.

Table 5: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₂₈N₂ |

| Monoisotopic Mass (Calculated) | 212.2252 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Observed Exact Mass | ~213.2325 |

| Mass Accuracy Requirement | < 5 ppm |

Advanced Analytical Techniques for Process Monitoring in Synthesis Research

The synthesis of complex molecules such as this compound necessitates a deep understanding and precise control over the reaction process to ensure consistent quality, yield, and purity of the final product. The adoption of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). This approach facilitates a "Quality by Design" (QbD) paradigm, moving away from reliance on end-product testing to a more proactive strategy of building quality into the process itself. For the synthesis of this compound, which likely involves a multi-step process including a key reductive amination step, advanced analytical techniques are indispensable for real-time or near-real-time monitoring.

In-process Control (IPC) Method Development

The development of robust in-process control (IPC) methods is fundamental to implementing a successful PAT strategy for the synthesis of this compound. The primary objective is to monitor the reaction progress, identify the consumption of starting materials, the formation of intermediates, and the generation of the final product and any impurities. A well-designed IPC method can provide critical data for process understanding, optimization, and control.

A common synthetic route to this compound involves the reductive amination of 1-propylpiperidin-4-one with n-pentylamine. This reaction typically proceeds via the formation of an imine intermediate, which is then reduced to the final tertiary amine. The development of an IPC method would focus on monitoring the key species in this reaction.

Spectroscopic Techniques for Real-Time Monitoring:

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques well-suited for in-line or on-line monitoring of chemical reactions. These techniques provide real-time information on the molecular vibrations of the components in the reaction mixture.

For the reductive amination to produce this compound, specific vibrational modes can be targeted:

FTIR Spectroscopy: The disappearance of the C=O stretching band of the 1-propylpiperidin-4-one reactant (typically around 1715 cm⁻¹) can be monitored. Concurrently, the formation of the C=N stretching band of the imine intermediate (around 1650 cm⁻¹) can be tracked. As the reduction proceeds, the C=N band will decrease, and changes in the C-N stretching region can be observed, indicating the formation of the final product.

Raman Spectroscopy: Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. Similar to FTIR, the C=O and C=N stretching modes can be monitored.

Chromatographic Techniques for In-Process Analysis:

While spectroscopic methods offer real-time continuous data, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) provide higher resolution and the ability to separate and quantify all components in the reaction mixture, including starting materials, intermediates, the final product, and any side-products or impurities. nih.gov For IPC, at-line analysis is typically employed, where samples are automatically drawn from the reactor and analyzed in close proximity.

A mixed-mode HPLC method could be developed for the separation of the basic tertiary amine product from the starting materials and intermediates. sielc.com

Development of the IPC Method:

The development of an IPC method would involve the following steps:

Selection of Analytical Technique: Based on the specific chemistry, solvent system, and process conditions, a suitable analytical technique (e.g., in-line FTIR or at-line HPLC) is chosen. A combination of techniques often provides the most comprehensive process understanding.

Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs): For the synthesis of this compound, CPPs may include temperature, pressure, reagent addition rates, and catalyst loading. CQAs would include the purity of the final product, yield, and the level of specific impurities.

Method Calibration and Validation: The analytical method is calibrated using standards of the reactants, intermediates, and the final product. The method is then validated for accuracy, precision, linearity, and robustness.

Implementation and Data Analysis: The validated method is implemented to monitor the reaction in real-time or at-line. The data collected is used to build a process model that correlates the CPPs with the CQAs. This model can then be used to control the process to ensure consistent product quality.

Illustrative Data Tables for IPC Method Development:

The following tables represent hypothetical data that would be generated during the development of an IPC method for the synthesis of this compound.

Table 1: Key Vibrational Frequencies for In-Process FTIR/Raman Monitoring

| Compound/Intermediate | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| 1-Propylpiperidin-4-one | Ketone | C=O Stretch | ~1715 |

| n-Pentylamine | Primary Amine | N-H Bend | ~1600 |

| Imine Intermediate | Imine | C=N Stretch | ~1650 |

| This compound | Tertiary Amine | C-N Stretch | ~1100-1250 |

This interactive table allows for the filtering and sorting of key spectroscopic data points crucial for developing a monitoring strategy.

Table 2: Hypothetical At-Line HPLC Monitoring Data of Reaction Progress

| Reaction Time (hours) | 1-Propylpiperidin-4-one (%) | n-Pentylamine (%) | Imine Intermediate (%) | This compound (%) | Impurity A (%) |

| 0 | 49.8 | 50.1 | 0.1 | 0.0 | 0.0 |

| 1 | 35.2 | 38.5 | 25.1 | 1.0 | 0.2 |

| 2 | 20.1 | 25.3 | 48.5 | 5.8 | 0.3 |

| 4 | 5.3 | 8.9 | 35.2 | 50.1 | 0.5 |

| 6 | 1.2 | 2.5 | 5.6 | 90.2 | 0.5 |

| 8 | <0.1 | 0.2 | <0.1 | 99.0 | 0.7 |

This interactive data table provides a snapshot of the reaction kinetics as monitored by at-line HPLC, enabling researchers to track the conversion of reactants to the final product and the formation of any impurities over time.

By developing and implementing such advanced analytical techniques for in-process control, a comprehensive understanding of the synthesis of this compound can be achieved. This data-rich approach is essential for process optimization, ensuring the consistent production of a high-quality product, and forms the foundation of a modern, science- and risk-based manufacturing process.

Future Directions and Emerging Research Areas for N Pentyl 1 Propylpiperidin 4 Amine

Exploration of Novel Biological Targets for Piperidine (B6355638) Derivatives

While the initial biological profile of N-pentyl-1-propylpiperidin-4-amine may be established, the vast landscape of biological targets warrants further investigation. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological molecules. nih.gov Future research could focus on screening this compound against novel and underexplored targets.

For instance, recent studies on other 4-aminopiperidine (B84694) derivatives have identified them as potential antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com This suggests that this compound could be evaluated for similar activity. Furthermore, the discovery of piperidine carboxamides as potent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, itch, and respiratory diseases, opens up the possibility that analogs of this compound could be designed to target this ion channel. nih.gov

Additionally, established targets for other piperidine derivatives, such as the C-C chemokine receptor type 5 (CCR5) which is crucial for HIV-1 entry, could be revisited to assess the inhibitory potential of this compound. nih.gov A systematic screening against a panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes could uncover unexpected therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in this compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for the future development of this compound. mdpi.comijirt.org These computational tools can accelerate the identification of more potent and selective analogs, optimize pharmacokinetic properties, and predict potential off-target effects.

De Novo Design: Machine learning models, particularly deep learning algorithms like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. mdpi.com This could lead to the design of new analogs of this compound with enhanced activity and specificity.

Predictive Modeling: AI algorithms can build predictive models for various properties of this compound and its derivatives. This includes predicting biological activity against specific targets, as well as pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), and potential toxicity. nih.gov

Target Identification: By analyzing large biological datasets, AI can help identify potential new targets for this compound, moving beyond the traditional hypothesis-driven approach. nih.gov

Development of Advanced Prodrug Strategies

To overcome potential limitations in the physicochemical and pharmacokinetic properties of this compound, the development of advanced prodrug strategies presents a viable path forward. Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical reactions. mdpi.com This approach can be used to improve solubility, permeability, and targeted delivery. google.com

For this compound, a prodrug approach could involve modifying the primary amine or the tertiary amine on the piperidine ring. For example, creating an amide or a carbamate (B1207046) linkage at the 4-amino group could enhance its permeability across biological membranes. The choice of the promoiety would be critical and would need to be designed to be cleaved by specific enzymes at the desired site of action.

A successful prodrug strategy requires a careful balance between the stability of the prodrug in the dosage form and its efficient conversion to the parent drug in vivo. google.com

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Activity

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the drug's mechanism of action and its impact on cellular pathways. pharmalex.comnashbio.comnih.gov

By treating cells or model organisms with this compound and analyzing the subsequent changes across different omics layers, researchers can:

Identify the primary molecular targets and any off-target interactions. nashbio.com

Uncover the downstream signaling pathways affected by the compound.

Discover biomarkers that could predict therapeutic response or potential adverse effects. nih.gov

Elucidate mechanisms of drug resistance.

This multi-omics approach, a cornerstone of systems pharmacology, can guide the rational design of next-generation compounds and combination therapies. nih.gov

Research on Allosteric Modulation by this compound Analogs

Recent research into the allosteric modulation of receptors by piperidine-containing molecules has opened up exciting new possibilities. nih.govacs.org Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. This can offer several advantages over traditional orthosteric ligands, including higher specificity and a more nuanced control of receptor function.

A notable example is the development of 4-phenylpiperidine-2-carboxamide analogs as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. nih.govacs.orgutmb.edu These PAMs enhance the effect of the endogenous ligand, serotonin, offering a novel therapeutic strategy for conditions like obesity and substance use disorders. nih.gov

Future research could focus on designing and synthesizing analogs of this compound that act as allosteric modulators of various GPCRs or other receptors. This would involve computational modeling to identify potential allosteric binding sites and extensive structure-activity relationship (SAR) studies to optimize the modulatory activity. nih.gov The discovery of such allosteric modulators could lead to the development of highly innovative therapeutics with improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.